molecular formula C11H14BrN3O2 B1451457 Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate CAS No. 914347-01-6

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B1451457
CAS No.: 914347-01-6
M. Wt: 300.15 g/mol
InChI Key: CCUNQFMNCAFIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Molecular Properties

Core Structural Features

Piperidine ring configuration and substitution pattern

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate features a piperidine ring as its core structure, with specific substitutions at positions 1 and 4. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, which can adopt different conformations. Based on studies of similar compounds, the piperidine ring in this molecule likely adopts a chair conformation, which is the most energetically favorable for six-membered rings.

X-ray crystallography studies on related piperidine derivatives have shown that the conformational flexibility of the piperidine ring is mainly related to the hybridization state of the carbon atom adjacent to the piperidinic nitrogen atom. In this compound, this carbon atom is part of the pyrimidine ring and is sp² hybridized, which could influence the conformation of the piperidine ring.

The substitution pattern in this compound includes the 5-bromopyrimidin-2-yl group at the nitrogen atom (position 1) and the methyl carboxylate group at position 4. The carboxylate substituent at position 4 typically assumes an equatorial position in the chair conformation, as has been observed in X-ray studies of related compounds such as piperidine-4-carboxylic acid. This equatorial positioning minimizes steric interactions and contributes to the stability of the molecule.

Table 1. Comparison of Piperidine Ring Conformations in Various Derivatives

Compound Conformation Puckering Amplitude (Å) Reference
Piperidine Chair Not specified
Piperidine-4-carboxylic acid Chair 0.553
Piperidine-2-thione Half-chair 0.513
This compound Chair (predicted) Not determined -
Pyrimidine ring bromination at position 5

The pyrimidine ring in this compound is brominated at position 5, which imparts specific chemical properties to the molecule. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. The bromination at position 5 affects the electronic distribution within the ring due to the electron-withdrawing nature of the bromine atom.

The 5-bromopyrimidine moiety is a common building block in medicinal chemistry and is found in various compounds with biological activity. The bromine atom serves as a useful handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of various substituents at this position.

The synthesis of this brominated pyrimidine ring often involves the use of 5-bromo-2-chloropyrimidine as a starting material. In a typical reaction, the chlorine atom at position 2 is displaced by a nucleophile, in this case, the piperidine nitrogen, forming the carbon-nitrogen bond between the pyrimidine and piperidine rings.

The bromination at position 5 also affects the basicity of the pyrimidine nitrogens. The electron-withdrawing bromine atom reduces the electron density at the nitrogen atoms, making them less basic compared to unsubstituted pyrimidine. This can influence the compound's behavior in acid-base reactions and its interactions with other molecules.

Table 2. Comparative Analysis of Pyrimidine Ring With and Without Bromination at Position 5

Property Unsubstituted Pyrimidine 5-Bromopyrimidine Effect of Bromination
Electron density at nitrogen atoms Higher Lower Decreases basicity
Reactivity toward nucleophiles Lower Higher Enhances reactivity
Potential for further functionalization Limited Enhanced Provides a handle for modifications
Applications in medicinal chemistry Limited Extensive Increases utility in drug design
Methyl ester functional group analysis

The methyl ester functional group in this compound is a significant structural feature that affects the compound's physical and chemical properties. Methyl esters are characterized by the general structure R-COO-CH₃, where R is an organic group. In this compound, R is the 1-(5-bromopyrimidin-2-yl)piperidine-4-yl group.

Esters, including methyl esters, exhibit a characteristic pattern of three intense peaks in their infrared (IR) spectra, known as the "Rule of Three". These peaks appear at approximately 1700 cm⁻¹ (carbonyl C=O stretch), 1200 cm⁻¹ (asymmetric C-C-O stretch), and 1100 cm⁻¹ (symmetric O-C-C stretch). This spectral pattern is a useful diagnostic tool for identifying the ester functionality in the compound.

The methyl ester group in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reactivity can be exploited for further chemical modifications, such as the formation of amides, which are common structural motifs in pharmaceuticals.

The methyl ester group also contributes to the overall polarity and solubility of the compound. While the piperidine and pyrimidine rings are relatively polar, the methyl ester introduces a less polar region, potentially affecting the compound's solubility in different solvents and its interactions with biological systems.

Table 3. Characteristic Infrared Absorption Frequencies for Methyl Esters

Functional Group Absorption Frequency (cm⁻¹) Intensity Vibrational Mode
Carbonyl (C=O) ~1700 Strong Stretching
C-C-O ~1200 Strong Asymmetric stretching
O-C-C ~1100 Strong Symmetric stretching
Tautomeric equilibria and conformational flexibility

Tautomerism is a form of structural isomerism where a labile proton can move from one position to another within a molecule, accompanied by the migration of double bonds. In this compound, the potential for tautomerism primarily exists in the pyrimidine ring.

Pyrimidines can undergo various types of tautomeric conversions, including keto-enol, imine-enamine, imine-amine (amidine), and amide-iminol tautomerism. These conversions involve the movement of a labile proton between conjugated sites, accompanied by the migration of π-electrons. The labile proton can move according to the 1,3-, 1,5-, or 1,7-proton shift from an exo group to the endo carbon atom at positions 2, 4, or 6, respectively.

However, in our target compound, the absence of an exo NH₂ or OH group on the pyrimidine ring and the presence of the bromine atom at position 5 limit the potential for extensive tautomeric conversions. The bromine atom can influence the electron distribution within the pyrimidine ring, potentially affecting any tautomeric equilibria that might exist.

The conformational flexibility of the piperidine ring in this compound is influenced by the substitution pattern and the electronic effects of the substituents. As discussed earlier, the piperidine ring likely adopts a chair conformation, with the carboxylate group in the equatorial position. The N-substitution with the 5-bromopyrimidin-2-yl group can affect the conformational preferences of the piperidine ring due to steric and electronic factors.

Studies on similar compounds have shown that the hybridization state of the carbon atom adjacent to the piperidinic nitrogen atom plays a crucial role in determining the ring conformation. An sp³ hybridized carbon favors the chair conformer, while an sp² hybridized carbon can distort the ring towards a half-chair conformer. In our compound, the carbon atom of the pyrimidine ring connected to the piperidine nitrogen is sp² hybridized, which could influence the conformation of the piperidine ring.

Table 4. Types of Prototropic Conversions in Pyrimidine Derivatives

Type of Conversion Structural Change Occurrence in Target Compound
Keto-enol >CH-C(=O)- ⇌ >C=C(-OH)- Limited (no suitable keto group)
Imine-enamine >CH-C(=N-)- ⇌ >C=C(-NH-)- Possible but limited
Imine-amine (amidine) -NH-C(=N-)- ⇌ -N=C(-NH-)- Limited (no suitable NH group)
Amide-iminol -NH-C(=O)- ⇌ -N=C(-OH)- Limited (no suitable NH group)

The conformational flexibility of this compound also extends to rotational freedom around single bonds, such as the bond connecting the piperidine nitrogen to the pyrimidine ring and the bond connecting the methyl ester to the piperidine ring. These rotational degrees of freedom can lead to multiple conformers with different energies, which can be studied using computational methods such as density functional theory calculations.

Properties

IUPAC Name

methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-17-10(16)8-2-4-15(5-3-8)11-13-6-9(12)7-14-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUNQFMNCAFIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661735
Record name Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-01-6
Record name Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Intermediates

Key Reaction Types

  • Amination : Introduction of the piperidine ring or modification of substituents on the pyrimidine ring.
  • Suzuki Coupling : Palladium-catalyzed cross-coupling between boronic esters and halogenated pyrimidines to attach the pyrimidine ring to the piperidine moiety.
  • Bromination : Selective bromination at the 5-position of the pyrimidine ring.
  • Esterification : Formation of the methyl ester group at the 4-carboxylate position of the piperidine ring.

An example of a related synthetic pathway involves the preparation of boronic ester intermediates from 2-amino-5-bromopyrimidine via Miyaura borylation (using PdCl2(dppf) and potassium acetate), followed by Suzuki coupling to assemble the final compound.

Representative Synthetic Procedure (Based on Literature Analogues)

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Miyaura Borylation 2-amino-5-bromopyrimidine, bis(pinacolato)diboron, PdCl2(dppf), KOAc, solvent (e.g., dioxane), 80–100 °C Formation of pyrimidinyl boronic ester intermediate
2 Suzuki Coupling Piperidine-4-carboxylate derivative (halogenated), Pd catalyst, base, solvent, reflux Coupling of pyrimidine and piperidine rings
3 Bromination N-bromosuccinimide (NBS) or equivalent brominating agent, controlled temperature Selective bromination at pyrimidine 5-position
4 Esterification Methanol, acid catalyst or methylating agent Formation of methyl ester at piperidine-4-carboxylate

This synthetic strategy ensures high regioselectivity and functional group compatibility, yielding the desired methyl ester with the bromopyrimidinyl substituent at the piperidine nitrogen.

Research Findings on Synthetic Efficiency and Variations

  • The use of palladium-catalyzed Suzuki coupling is a robust and widely adopted method for attaching heteroaryl groups such as bromopyrimidine to piperidine scaffolds.
  • Bromination at the 5-position of the pyrimidine ring is typically achieved using mild brominating agents to avoid over-bromination or side reactions.
  • Esterification is commonly performed under mild acidic conditions or by methylation of the corresponding carboxylic acid to maintain the integrity of the heterocyclic rings.
  • Variations in protecting groups (e.g., Boc protection on piperidine nitrogen) and subsequent deprotection steps can be employed to improve yields and selectivity.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C11H14BrN3O2
Molecular Weight 300.15 g/mol
Key Starting Materials Piperidine-4-carboxylate derivatives, 5-bromopyrimidine or boronic ester intermediates
Catalysts PdCl2(dppf), Pd/C
Common Solvents 1,4-Dioxane, dichloromethane, methanol
Typical Reaction Temperatures 0 °C to reflux (80–100 °C for borylation)
Brominating Agents N-Bromosuccinimide (NBS) or equivalents
Esterification Conditions Acid-catalyzed methanolysis or methylation
Purification Methods Preparative thin-layer chromatography (prep-TLC), recrystallization

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position of the pyrimidine ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing diverse functional groups.

Reagent Conditions Product Yield Reference
Amines (e.g., NH₃)Pd catalysis, 80–100°C5-Aminopyrimidine derivatives70–85%
ThiolsDMF, K₂CO₃, 60°C5-Sulfanylpyrimidine analogs65–78%
AlkoxidesCuI, DMSO, 120°C5-Alkoxypyrimidine compounds60–72%

Key Findings :

  • Palladium catalysts enhance substitution efficiency for amine coupling .

  • Steric hindrance from the piperidine ring reduces reaction rates compared to simpler pyrimidines.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.

Reaction Type Catalyst/Reagent Conditions Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°CBiaryl derivatives75–90%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 100°CAryl amine-coupled analogs68–82%

Example :

  • Suzuki coupling with phenylboronic acid yields Methyl 1-(5-phenylpyrimidin-2-yl)piperidine-4-carboxylate , a precursor for kinase inhibitors .

Oxidation and Reduction Reactions

The ester group and pyrimidine ring undergo redox transformations.

Oxidation

Target Reagent Conditions Product Yield Reference
Ester → Carboxylic AcidKMnO₄, H₂SO₄Reflux, 6 hr1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid85–92%
Pyrimidine RingmCPBACH₂Cl₂, 0°C → RTN-Oxide derivatives55–65%

Reduction

Target Reagent Conditions Product Yield Reference
Ester → AlcoholLiAlH₄THF, 0°C → RT4-(Hydroxymethyl)piperidine derivative78–88%
Pyrimidine RingH₂, Pd/CMeOH, 50 psi, 24 hrDihydropyrimidine analog60–70%

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification.

Reaction Conditions Product Application Reference
Acidic HydrolysisHCl (6M), reflux, 12 hrCarboxylic acidIntermediate for amide synthesis
Basic HydrolysisNaOH (2M), EtOH/H₂O, 80°CSodium carboxylateSalt formation for solubility tuning
TransesterificationROH, H₂SO₄, refluxAlkyl esters (e.g., ethyl, benzyl)Tailoring lipophilicity

Piperidine Ring Modifications

The piperidine moiety undergoes alkylation or acylation.

Reaction Reagent Conditions Product Yield Reference
N-AlkylationRX, K₂CO₃DMF, 60°CQuaternary ammonium derivatives70-80%
AcylationAcCl, Et₃NCH₂Cl₂, 0°C → RTAcetylated piperidine analog85–90%

Scientific Research Applications

Chemistry

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate serves as a building block in organic synthesis. It can be utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as substitution and oxidation, allows for the creation of diverse derivatives that can exhibit unique properties.

Biology

The compound has been studied for its biological activities , particularly its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Recent studies indicate that this compound exhibits significant inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) suggesting effectiveness comparable to established treatments .
    CompoundMIC (μg/mL)Target Pathogen
    This compound<1Mycobacterium tuberculosis
  • Anticancer Activity : Research has shown that this compound may inhibit cancer cell proliferation through modulation of key signaling pathways. It has been linked to enzyme inhibition that affects metabolic pathways crucial for cancer cell survival .

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its interaction with specific enzymes and receptors may lead to novel treatments for conditions such as cancer and infectious diseases.

Study on Antibacterial Activity

A high-throughput screening identified this compound as a promising candidate against Mycobacterium tuberculosis. The study highlighted its low MIC values, indicating potent antibacterial activity .

Research on Anticancer Effects

Investigations into the anticancer properties revealed that the compound could inhibit proliferation in various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .

Pharmacokinetic Profiling

Pharmacokinetic studies are ongoing to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, which are critical for its development as a therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, ring systems, and functional groups, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Key Structural and Commercial Attributes of Analogous Compounds

Compound Name CAS Number Substituent/Ring Variation Purity (%) Molecular Weight (g/mol) Price (Supplier) Key Applications/Notes
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate 914347-01-6 Reference compound (ester, piperidine) 98 300.16 €38/g (CymitQuimica) Drug intermediate; Suzuki coupling precursor
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid 799283-92-4 Carboxylic acid (vs. ester) N/A 286.11 N/A Hydrolysis product; increased hydrophilicity
(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid 1536398-19-2 Boronic acid substituent N/A 325.14 N/A Suzuki-Miyaura cross-coupling reactions
Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate 1447607-69-3 Cyclopropane ring (vs. piperidine) 95 288.11 N/A Enhanced steric hindrance; agrochemical research
Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate N/A Pyrrolidine ring (vs. piperidine) N/A 300.11 Enquire (CymitQuimica) Smaller ring size alters binding affinity in kinase targets

Structural and Functional Differences

  • Ester vs.
  • Boronic Acid Derivative (CAS 1536398-19-2) : The boronic acid group enables participation in Suzuki-Miyaura couplings, expanding utility in creating biaryl structures common in drug discovery .
  • Pyrrolidine vs. Piperidine : The pyrrolidine analog () features a five-membered ring, reducing conformational flexibility compared to six-membered piperidine, which may affect target binding kinetics .

Biological Activity

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS No. 914347-01-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

  • Molecular Formula: C11H14BrN3O2
  • Molecular Weight: 300.15 g/mol
  • Purity: 98% .

This compound is hypothesized to interact with various biological targets due to its structural features, including the bromopyrimidine moiety and the piperidine ring. Compounds with similar structures often exhibit significant activity against specific enzymes or receptors, such as kinases or G-protein coupled receptors.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including this compound, may possess antimicrobial properties. In particular:

  • Antibacterial Activity: The compound has shown promising activity against Gram-positive and Gram-negative bacteria. For example, a related study found that certain piperidine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anti-inflammatory Effects

In vitro evaluations have demonstrated that compounds similar to this compound can exhibit cytotoxic effects on various cell lines:

  • Cell Viability Assays: Compounds were tested in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Some derivatives showed no significant decrease in cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further development .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor for various enzymes:

  • GSK-3β Inhibition: Similar compounds have been identified as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a key target in the treatment of neurodegenerative diseases. IC50 values for related compounds have been reported as low as 8 nM .

Study on GSK-3β Inhibitors

A study exploring the structure-activity relationship (SAR) of piperidine derivatives found that modifications to the piperidine ring significantly influenced GSK-3β inhibitory activity. The most potent inhibitors were those with specific substitutions that enhanced binding affinity .

Evaluation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar compounds in BV-2 microglial cells. The results indicated that certain derivatives significantly reduced nitric oxide (NO) and interleukin (IL)-6 levels, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Findings

Biological Activity Description
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
CytotoxicityNo significant decrease in cell viability at low concentrations
GSK-3β InhibitionPotent inhibitors with IC50 values as low as 8 nM
Anti-inflammatorySignificant reduction in NO and IL-6 levels in microglial cells

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate?

  • Methodological Answer: High-performance liquid chromatography (HPLC) is the primary method for purity assessment. A validated protocol involves using a buffer solution of ammonium acetate (15.4 g/L in water) adjusted to pH 6.5 with 10% acetic acid, paired with a C18 column and UV detection at 254 nm. This method ensures separation of impurities and quantification of the target compound . Complementary techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) should be used to confirm structural integrity.

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer: Store the compound in a tightly sealed container under dry conditions at room temperature (20–25°C). Avoid prolonged exposure to moisture or light, as the bromopyrimidine moiety may degrade. For long-term storage, consider inert gas purging (e.g., argon) and desiccants. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity) is recommended to establish degradation kinetics .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer: A two-step approach is typical:

Piperidine functionalization: Introduce the methyl ester group via esterification of piperidine-4-carboxylic acid using methanol and a catalyst like thionyl chloride.

Pyrimidine coupling: Attach the 5-bromopyrimidin-2-yl group through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). Optimize reaction conditions (e.g., temperature, base) to enhance regioselectivity at the pyrimidine C2 position .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer: Contradictions often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Multi-technique validation: Cross-validate NMR (¹H, ¹³C, 2D-COSY) with high-resolution MS and infrared (IR) spectroscopy.
  • HPLC-MS coupling: Detect co-eluting impurities that may skew spectral interpretations.
  • Dynamic NMR studies: Investigate temperature-dependent shifts to identify tautomeric equilibria or conformational flexibility .

Q. What methodological considerations are critical for optimizing the bromopyrimidine coupling step?

  • Methodological Answer: Key factors include:

  • Ligand selection: Use electron-rich ligands (e.g., Xantphos) to enhance palladium catalyst efficiency in cross-coupling reactions.
  • Solvent system: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of the pyrimidine intermediate.
  • Base compatibility: Weak bases (e.g., K₂CO₃) minimize side reactions like ester hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or in situ Raman spectroscopy .

Q. How does the 5-bromo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer: The bromine atom at the pyrimidine C5 position is electronically activated for SNAr or Suzuki-Miyaura cross-coupling due to the electron-withdrawing effect of the adjacent nitrogen atoms. However, steric hindrance at C5 may necessitate harsh conditions. Comparative studies with 2- or 4-bromopyrimidine analogs can clarify positional reactivity trends. Post-reaction analysis (e.g., X-ray crystallography) is recommended to confirm regiochemical outcomes .

Q. What advanced techniques assess the compound’s stability under physiological conditions?

  • Methodological Answer:

  • Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic conditions (ICH Q1B guidelines). Analyze degradation products via LC-MS/MS.
  • Thermogravimetric analysis (TGA): Determine thermal stability and decomposition pathways.
  • Long-term stability protocols: Store samples at 4°C, 25°C, and 40°C with periodic sampling (0, 1, 3, 6 months) to model shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.